Methyl 4-((2-methoxy-2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Synthesis Analysis
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular mass of thiophene is 84.14 g/mol .Chemical Reactions Analysis
Thiophene and its derivatives have been proven to be effective drugs in the present disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Organic Synthesis and Drug Development
Methyl 4-((2-methoxy-2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate serves as an intermediate in organic synthesis. Its borate and sulfonamide groups make it valuable for constructing more complex molecules. Researchers utilize it in nucleophilic and amidation reactions to create novel compounds with potential pharmaceutical applications .
Photorefractive Polymers and Analytical Studies
Derived from 4-nitroaniline, this compound finds use in photorefractive polymers. These materials exhibit optical properties that change under the influence of light. Methyl 4-((2-methoxy-2-(5-methylthiophen-2-yl)ethyl)carbamoyl)benzoate contributes to the synthesis of novel chromophores, aiding in analytical studies .
Boronic Acid-Based Drug Carriers
Boronic ester bonds, prevalent in this compound, play a crucial role in constructing drug carriers. These carriers respond to microenvironmental changes (such as pH, glucose, and ATP) within the body. Researchers have explored their use for controlled drug release, including anticancer drugs and insulin delivery .
Fluorescent Probes
The boronic acid moiety in this compound can act as a fluorescent probe. Researchers have employed it to detect hydrogen peroxide, sugars, copper ions, and catecholamines. Its ability to bind selectively to specific analytes makes it valuable for diagnostic applications .
Enzyme Inhibition and Ligand Design
Boronic acid compounds, including this one, serve as enzyme inhibitors and specific ligands. Their interactions with biological targets have implications in drug design and therapeutic interventions. Understanding their binding mechanisms aids in developing effective treatments .
Drug–Polymer Coupling and Carrier Systems
Researchers have harnessed borate linkages, such as those found in this compound, to create drug carriers. These systems can load and release drugs based on environmental cues. Applications range from cancer therapy to gene delivery, leveraging the unique properties of boronic ester bonds .
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
properties
IUPAC Name |
methyl 4-[[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-4-9-15(23-11)14(21-2)10-18-16(19)12-5-7-13(8-6-12)17(20)22-3/h4-9,14H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBGQYGISPDUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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